
(3-Fluoro-4-(octyloxy)phenyl)boronic acid
Overview
Description
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is a boronic acid derivative characterized by the presence of a fluorine atom and an octyloxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, typically involves the following steps:
Bromination: The starting material, 3-fluoro-4-hydroxybenzene, is brominated to introduce a bromine atom at the para position relative to the hydroxyl group.
Alkylation: The brominated intermediate undergoes alkylation with octyl bromide to form 3-fluoro-4-(octyloxy)bromobenzene.
Borylation: The final step involves the borylation of the alkylated intermediate using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield boronic acid, [3-fluoro-4-(octyloxy)phenyl]-.
Industrial Production Methods
Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Reduction of the boronic acid can yield the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Boranes.
Scientific Research Applications
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and octyloxy substituents.
4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the octyloxy group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluorine atom and octyloxy group.
Uniqueness
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is unique due to the presence of both a fluorine atom and an octyloxy group, which can influence its reactivity and interactions in chemical and biological systems. These substituents can enhance the compound’s lipophilicity and ability to interact with hydrophobic environments, making it a valuable tool in various applications.
Properties
CAS No. |
123598-51-6 |
|---|---|
Molecular Formula |
C14H22BFO3 |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
(3-fluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H22BFO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11,17-18H,2-7,10H2,1H3 |
InChI Key |
JPSMNWCMLLSLNL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCCCCCC)F)(O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
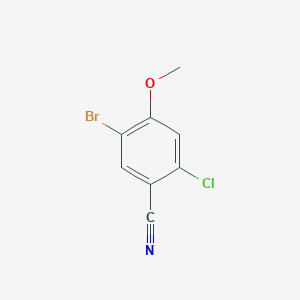
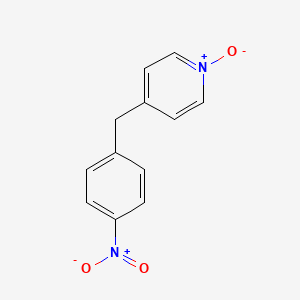
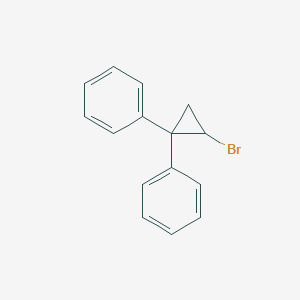
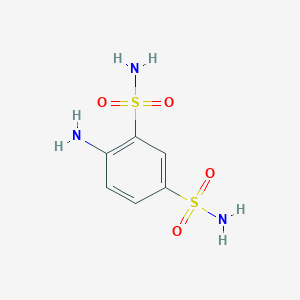
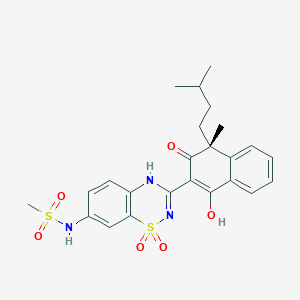
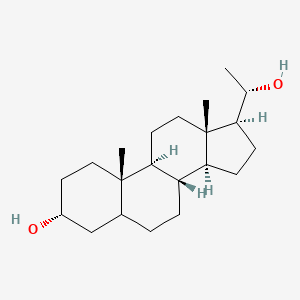
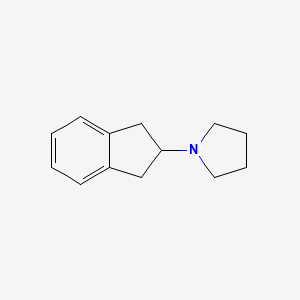
![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)

![5-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8772467.png)
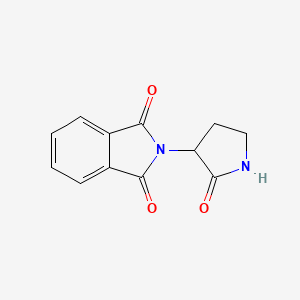
![1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, 7,8-bis(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8772479.png)
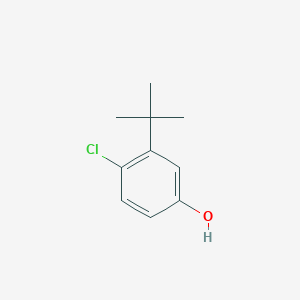
![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B8772502.png)
